molecular formula C16H12O5 B14394606 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid CAS No. 89527-35-5

3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid

Cat. No.: B14394606
CAS No.: 89527-35-5
M. Wt: 284.26 g/mol
InChI Key: LCVLMENHMFQHAG-UHFFFAOYSA-N
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Description

3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid typically involves the reaction of 2,4-dihydroxybenzoic acid with benzoyl chloride under basic conditions to form the benzoyl derivative. This intermediate is then subjected to a condensation reaction with cinnamic acid or its derivatives to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the activity of biological molecules. The benzoyl and propenoic acid moieties can interact with cellular pathways, modulating processes like inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dihydroxybenzoyl)benzoic acid
  • 2-Propenoic acid, 3-[4-(2,4-dihydroxybenzoyl)phenyl]

Uniqueness

3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and benzoyl groups in conjunction with the propenoic acid moiety allows for a wide range of chemical modifications and applications .

Properties

CAS No.

89527-35-5

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3-[2-(2,4-dihydroxybenzoyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H12O5/c17-11-6-7-13(14(18)9-11)16(21)12-4-2-1-3-10(12)5-8-15(19)20/h1-9,17-18H,(H,19,20)

InChI Key

LCVLMENHMFQHAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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